Compound Description: This class of compounds serves as a precursor in the synthesis of 2-(2,3-dihydro-2,2-dimethyl-3-oxo-1H-indol-1-yl)-3-methylbut-2-enenitriles. []
Relevance: Reacting 2-[(2-arylimino-2-cyano-1,1-dimethylethyl)arylamino]-3-methylbut-2-enenitrile with copper(II) acetate results in the formation of 2-(2,3-dihydro-2,2-dimethyl-3-oxo-1H-indol-1-yl)-3-methylbut-2-enenitriles, which share the 2,3-dihydro-1H-indol-1-yl substructure with the target compound, N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide. []
Compound Description: These compounds are used as starting materials in the synthesis of 2-[(2-arylimino-2-cyano-1,1-dimethylethyl)arylamino]-3-methylbut-2-enenitriles. []
Relevance: N-aryl α-cyanoenamines are reacted with copper(II) acetate to produce 2-[(2-arylimino-2-cyano-1,1-dimethylethyl)arylamino]-3-methylbut-2-enenitriles. These intermediates can then be further converted to 2-(2,3-dihydro-2,2-dimethyl-3-oxo-1H-indol-1-yl)-3-methylbut-2-enenitriles, which contain the 2,3-dihydro-1H-indol-1-yl substructure also present in the target compound, N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide. []
Compound Description: This group of compounds is synthesized through the reaction of 2-[(2-arylimino-2-cyano-1,1-dimethylethyl)arylamino]-3-methylbut-2-enenitrile with copper(II) acetate. []
Relevance: The synthesis of 2-(2,3-dihydro-2,2-dimethyl-3-oxo-1H-indol-1-yl)-3-methylbut-2-enenitriles involves the use of 2-[(2-arylimino-2-cyano-1,1-dimethylethyl)arylamino]-3-methylbut-2-enenitrile as a precursor, ultimately leading to the formation of the 2,3-dihydro-1H-indol-1-yl substructure found in both this class of compounds and the target compound, N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide. []
Compound Description: Indapamide is a commercially available drug classified as an indole derivative and is known for its diuretic properties. [, , ]
Relevance: Structurally, Indapamide shares the 2,3-dihydro-1H-indol-1-yl core with the target compound, N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide. [, , ]
Compound Description: J30 is a novel indoline-sulfonamide compound exhibiting potent anti-cancer activity in vitro and in vivo by disrupting microtubule formation. []
Relevance: J30 and the target compound, N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide, are classified as indoline-sulfonamide derivatives, sharing a common structural motif. []
Compound Description: This series of compounds has shown promising cytotoxic activity against various cancer cell lines. []
Relevance: These derivatives are structurally related to N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide through the presence of the 2,3-dihydro-1H-indol-1-yl substructure, although they lack the sulfonamide moiety. []
Compound Description: SSR149415 is a selective and orally active vasopressin V1b receptor antagonist. []
Relevance: While SSR149415 contains the 2,3-dihydro-1H-indol-1-yl moiety also found in N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide, it features additional substituents and a different core structure. []
Compound Description: SA, a natural compound, has demonstrated anti-tumor activity against melanoma cells. []
Relevance: SA, like the target compound, N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide, includes the 2,3-dihydro-1H-indol-1-yl substructure. []
Compound Description: This compound is a selective and orally active oxytocin receptor antagonist, potentially valuable for managing preterm labor. []
Relevance: SSR126768A and the target compound, N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide, belong to the same class of 2,3-dihydro-1H-indol-1-yl derivatives. []
Compound Description: AMG8562 is a transient receptor potential vanilloid type 1 (TRPV1) modulator with antihyperalgesic properties, offering potential as a pain reliever without causing hyperthermia. []
Relevance: While AMG8562 does not share the 2,3-dihydro-1H-indol-1-yl moiety with N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide, it is considered structurally related due to the presence of a similar 2,3-dihydro-1H-indenyl group. []
Compound Description: D2AAK4 acts as a multi-target ligand for aminergic GPCRs, demonstrating potential antipsychotic properties. []
Relevance: Although D2AAK4 does not possess the 2,3-dihydro-1H-indol-1-yl substructure found in N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide, it shares structural similarities, particularly in the presence of heterocyclic rings and a carboxamide group. []
Compound Description: This compound is a potential non-linear optical compound and incorporates a 2,3-dihydro-1H-indol-1-yl moiety within its structure. []
Relevance: Both this compound and N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide are classified as 2,3-dihydro-1H-indol-1-yl derivatives. []
Compound Description: This series represents potent, selective, and orally bioavailable aggrecanase inhibitors. []
Relevance: These derivatives are structurally related to N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide due to the presence of a 2,3-dihydro-1H-indenyl group, although they lack the indole ring. []
Compound Description: MK-0974 is a potent and orally active calcitonin gene-related peptide receptor antagonist, developed for the treatment of migraine. [, ]
Relevance: Although structurally distinct, MK-0974 shares some pharmacophoric features with N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide, including a carboxamide group and multiple heterocyclic rings, suggesting potential overlap in their binding interactions. [, ]
Compound Description: This isatin derivative has demonstrated significant antidiabetic activity in alloxan-induced diabetic rats. []
Relevance: This compound is structurally related to N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide as both share a 2,3-dihydro-1H-indol-1-yl moiety. []
Compound Description: These conjugates are self-assembling, nanosized aggregates of antiangiogenic agents (Semaxanib and Sunitinib) that have shown cytotoxic activity against the human umbilical vein endothelial cell line (HUVEC). []
Relevance: These conjugates contain the 2,3-dihydro-1H-indol-1-yl core also present in N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide, although they have a different substitution pattern and lack the sulfonamide group. []
Compound Description: This compound is a dimer of N-methylindole and features two interconnected indole units. []
Relevance: While this compound contains two 2,3-dihydro-1H-indol-1-yl moieties, unlike the single one in N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide, the dimerization leads to a substantially different overall structure. []
Compound Description: This compound incorporates a 2,3-dihydro-1H-indol-2-one moiety and three morpholine rings in its structure. []
3-Phenyl-2-(thiophen-3-yl)-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one and 2-(1H-indol-3-yl)-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one 0.438-hydrate
Compound Description: These two compounds represent racemic 2-heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones. []
Relevance: These compounds share the common feature of a thiazine ring with N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide. []
Compound Description: This compound is a potential antiamnesic agent. []
Relevance: This compound shares the structural feature of a pyrrolidine ring with N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide. []
Compound Description: UNBS3157 is a novel naphthalimide derivative that displays potent antitumor activity without causing hematotoxicity. []
Relevance: This compound exhibits a structural resemblance to N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide due to the presence of a carboxamide group and a similar arrangement of aromatic and heterocyclic rings. []
Compound Description: These compounds are derivatives of 1H-indol-3-yl and contain thiadiazole and pyrazole rings. [, ]
Relevance: These two compounds share the common feature of an indole ring with N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide. [, ]
Compound Description: This compound contains a benzodiazolone core with a nitro substituent. []
Relevance: Both this compound and N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide are heterocyclic compounds containing a carbonyl group (C=O). []
Compound Description: This compound, prepared from (2,4,6-trimethylphenyl)(1H-pyrrol-2-ylmethylene)amine and phenyl isocyanate, features a pyrrolo[1,2c]imidazole core. []
Relevance: This compound shares the common feature of a urea group with N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide. []
Compound Description: This compound features a benzodiazepine core with a carboxylic acid substituent. []
Relevance: This compound shares the common feature of a diazepine ring with N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide. []
Substituted 4-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-imidazoles and 4-(2,3-dihydro-1H-indene-1-yl)-1H-imidazoles
Compound Description: These compounds exhibit properties of α2-presynaptic agonists and α1-postsynaptic antagonists, indicating potential for treating disorders related to acute myocardial ischemia. []
Relevance: These compounds, while lacking the indole moiety of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide, share a structural similarity in the form of a 5-membered nitrogen-containing heterocycle (imidazole) connected to an aromatic or partially saturated ring system. []
Compound Description: This compound features a dihydrobenzodiazolone core with a prop-2-ynyl substituent. []
Relevance: This compound shares a structural similarity with N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide, particularly in the presence of a cyclic urea moiety within their structures. []
Compound Description: This compound is a carbamate derivative of a sulfanylidene-2,3-dihydro-1H-imidazole. []
Relevance: This compound shares the common feature of an imidazole ring with N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide. []
Compound Description: This series of compounds was synthesized and screened for cytotoxic and antioxidant activities. []
Relevance: These compounds, while containing an indole moiety like N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide, differ significantly in their overall structure due to the presence of benzimidazole and hydrazinecarboxamide groups. []
Compound Description: This compound features an indoline ring system with a chlorine substituent and a methyl acetate group. []
Relevance: This compound shares the common feature of an indole ring with N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide. []
Derivatives of 2,3-dihydro-1H-inden-1-yl-2,7-diazaspiro[3.6]nonane
Compound Description: These compounds act as antagonists or inverse agonists of the ghrelin receptor. []
Relevance: These derivatives share the 2,3-dihydro-1H-indene substructure with N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide but differ in the overall structure. []
Compound Description: These compounds have shown potential as antihypertensive and cardiotropic drugs. []
Relevance: This series shares the common feature of an aryl sulfonamide group with N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide, which may contribute to similar pharmacological activities. []
Compound Description: This group of compounds is synthesized using N-methylimidazole, highlighting its utility in constructing imidazole-containing molecules. []
Relevance: Although they lack the indole core, these derivatives are structurally reminiscent of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide, particularly in their incorporation of both an imidazole ring and a sulfonamide group. []
(3S)-3-(1H-benzotriazol-1-yl)- and (3S)-3-benzenesulfonyl-2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-2,3-dihydro-1H-isoindol-1-ones
Compound Description: These compounds are 3-heterosubstituted isoindolinones. []
Relevance: These compounds share the common feature of a sulfonamide group with N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide. []
Compound Description: This compound features a pyrazole ring with attached benzenesulfonyl and acetate groups. []
Relevance: While this compound lacks the indole core of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide, it shares a key structural element in the form of a benzenesulfonamide group. []
Compound Description: This compound is characterized by a naphthalimide unit with a piperidine substituent. []
8H-Thieno[2,3-b]indoles and N-[2-(2-N-(R1,R2)-2-Thioxoacetyl)-phenyl]acetamides
Compound Description: These compounds were synthesized from 1-acetyl-1,2-dihydro-3H-indol-3-one (acetylindoxyl) and its derivatives. Some thioacetamides within this group showed activity against Mycobacterium tuberculosis H37Rv. []
Relevance: These compounds, specifically the 8H-thieno[2,3-b]indoles, share the indole core structure with N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide. The presence of a thiophene ring fused to the indole distinguishes them structurally. []
Compound Description: L-699,333 is a potent 5-lipoxygenase inhibitor with potential therapeutic applications in asthma and inflammatory diseases. []
Relevance: L-699,333 and N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide both contain an indole ring system, indicating a shared structural motif despite significant differences in their overall structures. []
Compound Description: These compounds are antipyrine derivatives. []
Relevance: These compounds share a benzene ring and a halogen substituent with N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.